REACTION_CXSMILES
|
[N:1]([CH:4]1[CH2:9][CH:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[C:11]=2[F:17])[CH2:7][N:6]([CH2:18][C:19]([F:22])([F:21])[F:20])[C:5]1=[O:23])=[N+]=[N-].[C:24](O[C:32]([O:34][C:35]([CH3:38])([CH3:37])[CH3:36])=[O:33])([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25]>CCO.[Pd]>[NH:6]([CH2:7][CH3:8])[CH2:5][CH3:4].[C:27]([O:26][C:24](=[O:25])[NH:1][C@@H:4]1[CH2:9][C@H:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[C:11]=2[F:17])[CH2:7][N:6]([CH2:18][C:19]([F:22])([F:21])[F:20])[C:5]1=[O:23])([CH3:30])([CH3:29])[CH3:28].[C:35]([O:34][C:32](=[O:33])[NH:1][C@H:4]1[CH2:9][C@@H:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[C:11]=2[F:17])[CH2:7][N:6]([CH2:18][C:19]([F:22])([F:20])[F:21])[C:5]1=[O:23])([CH3:36])([CH3:37])[CH3:38]
|
Name
|
3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one
|
Quantity
|
6.14 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1C(N(CC(C1)C1=C(C(=CC=C1)F)F)CC(F)(F)F)=O
|
Name
|
|
Quantity
|
4.81 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred vigorously under an atmosphere of hydrogen (ca. 1 atm) for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of Celite®
|
Type
|
WASH
|
Details
|
washing with EtOH
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a crude solid
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of CH2Cl2
|
Type
|
CUSTOM
|
Details
|
EtOAc—100:0 to 60:40, to give the racemic product
|
Type
|
CUSTOM
|
Details
|
Separation of the enantiomers
|
Type
|
WASH
|
Details
|
eluting with EtOH
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N(CC)CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(N[C@H]1C(N(C[C@H](C1)C1=C(C(=CC=C1)F)F)CC(F)(F)F)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(N[C@@H]1C(N(C[C@@H](C1)C1=C(C(=CC=C1)F)F)CC(F)(F)F)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]([CH:4]1[CH2:9][CH:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[C:11]=2[F:17])[CH2:7][N:6]([CH2:18][C:19]([F:22])([F:21])[F:20])[C:5]1=[O:23])=[N+]=[N-].[C:24](O[C:32]([O:34][C:35]([CH3:38])([CH3:37])[CH3:36])=[O:33])([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25]>CCO.[Pd]>[NH:6]([CH2:7][CH3:8])[CH2:5][CH3:4].[C:27]([O:26][C:24](=[O:25])[NH:1][C@@H:4]1[CH2:9][C@H:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[C:11]=2[F:17])[CH2:7][N:6]([CH2:18][C:19]([F:22])([F:21])[F:20])[C:5]1=[O:23])([CH3:30])([CH3:29])[CH3:28].[C:35]([O:34][C:32](=[O:33])[NH:1][C@H:4]1[CH2:9][C@@H:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[C:11]=2[F:17])[CH2:7][N:6]([CH2:18][C:19]([F:22])([F:20])[F:21])[C:5]1=[O:23])([CH3:36])([CH3:37])[CH3:38]
|
Name
|
3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one
|
Quantity
|
6.14 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1C(N(CC(C1)C1=C(C(=CC=C1)F)F)CC(F)(F)F)=O
|
Name
|
|
Quantity
|
4.81 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred vigorously under an atmosphere of hydrogen (ca. 1 atm) for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of Celite®
|
Type
|
WASH
|
Details
|
washing with EtOH
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a crude solid
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of CH2Cl2
|
Type
|
CUSTOM
|
Details
|
EtOAc—100:0 to 60:40, to give the racemic product
|
Type
|
CUSTOM
|
Details
|
Separation of the enantiomers
|
Type
|
WASH
|
Details
|
eluting with EtOH
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N(CC)CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(N[C@H]1C(N(C[C@H](C1)C1=C(C(=CC=C1)F)F)CC(F)(F)F)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(N[C@@H]1C(N(C[C@@H](C1)C1=C(C(=CC=C1)F)F)CC(F)(F)F)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]([CH:4]1[CH2:9][CH:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[C:11]=2[F:17])[CH2:7][N:6]([CH2:18][C:19]([F:22])([F:21])[F:20])[C:5]1=[O:23])=[N+]=[N-].[C:24](O[C:32]([O:34][C:35]([CH3:38])([CH3:37])[CH3:36])=[O:33])([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25]>CCO.[Pd]>[NH:6]([CH2:7][CH3:8])[CH2:5][CH3:4].[C:27]([O:26][C:24](=[O:25])[NH:1][C@@H:4]1[CH2:9][C@H:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[C:11]=2[F:17])[CH2:7][N:6]([CH2:18][C:19]([F:22])([F:21])[F:20])[C:5]1=[O:23])([CH3:30])([CH3:29])[CH3:28].[C:35]([O:34][C:32](=[O:33])[NH:1][C@H:4]1[CH2:9][C@@H:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[C:11]=2[F:17])[CH2:7][N:6]([CH2:18][C:19]([F:22])([F:20])[F:21])[C:5]1=[O:23])([CH3:36])([CH3:37])[CH3:38]
|
Name
|
3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one
|
Quantity
|
6.14 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1C(N(CC(C1)C1=C(C(=CC=C1)F)F)CC(F)(F)F)=O
|
Name
|
|
Quantity
|
4.81 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred vigorously under an atmosphere of hydrogen (ca. 1 atm) for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of Celite®
|
Type
|
WASH
|
Details
|
washing with EtOH
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a crude solid
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of CH2Cl2
|
Type
|
CUSTOM
|
Details
|
EtOAc—100:0 to 60:40, to give the racemic product
|
Type
|
CUSTOM
|
Details
|
Separation of the enantiomers
|
Type
|
WASH
|
Details
|
eluting with EtOH
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N(CC)CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(N[C@H]1C(N(C[C@H](C1)C1=C(C(=CC=C1)F)F)CC(F)(F)F)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(N[C@@H]1C(N(C[C@@H](C1)C1=C(C(=CC=C1)F)F)CC(F)(F)F)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]([CH:4]1[CH2:9][CH:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[C:11]=2[F:17])[CH2:7][N:6]([CH2:18][C:19]([F:22])([F:21])[F:20])[C:5]1=[O:23])=[N+]=[N-].[C:24](O[C:32]([O:34][C:35]([CH3:38])([CH3:37])[CH3:36])=[O:33])([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25]>CCO.[Pd]>[NH:6]([CH2:7][CH3:8])[CH2:5][CH3:4].[C:27]([O:26][C:24](=[O:25])[NH:1][C@@H:4]1[CH2:9][C@H:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[C:11]=2[F:17])[CH2:7][N:6]([CH2:18][C:19]([F:22])([F:21])[F:20])[C:5]1=[O:23])([CH3:30])([CH3:29])[CH3:28].[C:35]([O:34][C:32](=[O:33])[NH:1][C@H:4]1[CH2:9][C@@H:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[C:11]=2[F:17])[CH2:7][N:6]([CH2:18][C:19]([F:22])([F:20])[F:21])[C:5]1=[O:23])([CH3:36])([CH3:37])[CH3:38]
|
Name
|
3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one
|
Quantity
|
6.14 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1C(N(CC(C1)C1=C(C(=CC=C1)F)F)CC(F)(F)F)=O
|
Name
|
|
Quantity
|
4.81 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred vigorously under an atmosphere of hydrogen (ca. 1 atm) for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of Celite®
|
Type
|
WASH
|
Details
|
washing with EtOH
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a crude solid
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of CH2Cl2
|
Type
|
CUSTOM
|
Details
|
EtOAc—100:0 to 60:40, to give the racemic product
|
Type
|
CUSTOM
|
Details
|
Separation of the enantiomers
|
Type
|
WASH
|
Details
|
eluting with EtOH
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N(CC)CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(N[C@H]1C(N(C[C@H](C1)C1=C(C(=CC=C1)F)F)CC(F)(F)F)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(N[C@@H]1C(N(C[C@@H](C1)C1=C(C(=CC=C1)F)F)CC(F)(F)F)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |